Product packaging for Myristoyl-DL-carnitine chloride(Cat. No.:CAS No. 18822-89-4)

Myristoyl-DL-carnitine chloride

Cat. No.: B579026
CAS No.: 18822-89-4
M. Wt: 390.005
InChI Key: MLRJUXQTOGJYLD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Contextualization of Acylcarnitine Biochemistry and Function

The primary functions of acylcarnitines include:

Fatty Acid Transport: Long-chain fatty acids cannot passively cross the inner mitochondrial membrane. They are first activated to acyl-CoAs and then esterified to carnitine by the enzyme carnitine palmitoyltransferase 1 (CPT1). mdpi.comfrontiersin.org The resulting acylcarnitine is then shuttled across the inner mitochondrial membrane by the carnitine-acylcarnitine translocase (CACT). wikipedia.orgmdpi.com

Energy Production: Once inside the mitochondrial matrix, carnitine palmitoyltransferase 2 (CPT2) converts the acylcarnitine back to acyl-CoA, which can then undergo β-oxidation to produce acetyl-CoA. mdpi.comfrontiersin.org Acetyl-CoA enters the citric acid cycle (TCA cycle) to generate ATP, the cell's main energy currency. wikipedia.org

Metabolic Regulation: Acylcarnitines help maintain a healthy balance between acyl-CoA and free Coenzyme A (CoA) within the mitochondria. mdpi.com This is vital for the proper functioning of numerous metabolic pathways.

Detoxification: By converting excess or potentially toxic acyl-CoAs into acylcarnitines, the cell can transport them out of the mitochondria and even excrete them, preventing harmful accumulations. metwarebio.comwikipedia.orgnih.gov

The balance of acylcarnitine metabolism is critical for health. mdpi.com Disruptions in this system are linked to various metabolic disorders. nih.govrsu.lv

Significance of Myristoyl-DL-carnitine Chloride within Medium-Chain Acylcarnitine Research

This compound, with its 14-carbon acyl chain (C14), falls into the category of long-chain acylcarnitines, but its study contributes significantly to understanding the broader class of medium-chain acylcarnitines (MCACs) as well. diva-portal.orgnih.gov Research on myristoyl-DL-carnitine is valuable for several reasons:

Biomarker for Disease: Altered levels of specific acylcarnitines, including myristoylcarnitine (B1233240), are used as diagnostic markers for inborn errors of metabolism, such as medium-chain acyl-CoA dehydrogenase (MCAD) deficiency. metwarebio.comnih.gov Elevated levels of C14 and other medium-chain acylcarnitines in blood and urine can indicate a blockage in the fatty acid oxidation pathway. rsu.lv

Investigating Metabolic Diseases: The study of myristoyl-DL-carnitine helps to elucidate the metabolic dysregulation present in conditions like type 2 diabetes, cardiovascular disease, and obesity. frontiersin.orgnih.govescholarship.org For instance, some studies have shown that increased levels of long-chain acylcarnitines are associated with insulin (B600854) resistance. escholarship.org

Understanding Cellular Processes: Researchers use myristoyl-DL-carnitine in laboratory settings to investigate its effects on various cellular functions. For example, studies have explored how different acylcarnitines, including myristoylcarnitine, can influence inflammatory pathways and mitochondrial function. nih.gov

Analytical Standard: Myristoyl-L-carnitine is utilized as an analytical standard for the accurate quantification of this and other acylcarnitines in biological samples using techniques like mass spectrometry. sigmaaldrich.com This is crucial for both clinical diagnostics and research.

Table 1: Classification of Acylcarnitines by Chain Length

Acylcarnitine ClassCarbon Chain LengthExamplesPrimary Function
Short-ChainC2 - C5Acetylcarnitine (C2), Propionylcarnitine (C3)Neurotransmitter synthesis, regulation of glucose metabolism. metwarebio.com
Medium-ChainC6 - C12Octanoylcarnitine (C8), Decanoylcarnitine (C10)Intermediates in fatty acid oxidation, biomarkers for MCAD deficiency. diva-portal.orgplos.org
Long-ChainC13 - C20+Myristoylcarnitine (C14), Palmitoylcarnitine (C16)Transport of dietary and de novo synthesized fatty acids into mitochondria for β-oxidation. rsu.lv

Historical Development of Research Perspectives on Acylcarnitine Metabolism

The understanding of carnitine and its role in metabolism has evolved significantly over the past century.

Early Discovery: L-carnitine was first isolated from muscle tissue in 1905. For decades, its physiological role remained largely unknown.

The "Vitamin" Hypothesis: Initially, carnitine was designated as vitamin BT because it was found to be a growth factor for the mealworm Tenebrio molitor.

Elucidation of its Metabolic Role: It wasn't until the mid-20th century that the crucial function of carnitine in fatty acid transport into the mitochondria was discovered. This was a landmark finding that established its central role in energy metabolism.

Clinical Significance and Newborn Screening: The development of tandem mass spectrometry (MS/MS) in the latter half of the 20th century revolutionized the study of acylcarnitines. This technology allowed for the rapid and simultaneous measurement of a wide range of acylcarnitines in small blood samples. This led to the inclusion of acylcarnitine profiling in newborn screening programs worldwide, enabling the early detection of numerous inborn errors of metabolism. diva-portal.org

Expanding Roles in Disease: More recently, research has expanded beyond rare genetic disorders to investigate the involvement of acylcarnitine dysregulation in more common and complex diseases. nih.govdiva-portal.org Metabolomics studies have consistently identified altered acylcarnitine profiles in conditions such as type 2 diabetes, cardiovascular disease, neurodegenerative disorders, and certain cancers. nih.govbiorxiv.org This has shifted the perspective of acylcarnitines from being simply transport molecules to being active participants and modulators of cellular signaling and pathophysiology. escholarship.org

The ongoing research into acylcarnitines, including specific compounds like this compound, continues to uncover new layers of complexity in cellular metabolism and its relationship to human health and disease.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C21H40ClNO3 B579026 Myristoyl-DL-carnitine chloride CAS No. 18822-89-4

Properties

IUPAC Name

2-[2-chloro-2-(trimethylazaniumyl)ethyl]-3-oxohexadecanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H40ClNO3/c1-5-6-7-8-9-10-11-12-13-14-15-16-19(24)18(21(25)26)17-20(22)23(2,3)4/h18,20H,5-17H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MLRJUXQTOGJYLD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCCCC(=O)C(CC([N+](C)(C)C)Cl)C(=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H40ClNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

390.0 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

18822-89-4
Record name Myristoyl-DL-carnitine chloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Biosynthesis, Metabolism, and Transport of Myristoyl Dl Carnitine Chloride

Enzymatic Pathways Governing Myristoyl-DL-carnitine Synthesis

The synthesis of myristoylcarnitine (B1233240) is a multi-step process that begins with the activation of myristic acid and culminates in its esterification to carnitine. ontosight.ainih.gov This pathway is crucial for enabling the transport of long-chain fatty acids across the inner mitochondrial membrane, a barrier they cannot freely cross. wikipedia.org

Role of Carnitine Acyltransferases (CATs), including Carnitine Palmitoyltransferase (CPT-I and CPT-II), in Acyl-CoA Esterification

Carnitine acyltransferases (CATs) are a family of enzymes that catalyze the reversible transfer of acyl groups between coenzyme A (CoA) and carnitine. proteopedia.orgmdpi.com This family includes carnitine palmitoyltransferase I (CPT-I) and carnitine palmitoyltransferase II (CPT-II), which are key players in the carnitine shuttle system. wikipedia.orgfrontiersin.org

Carnitine Palmitoyltransferase I (CPT-I): Located on the outer mitochondrial membrane, CPT-I catalyzes the initial and rate-limiting step of the carnitine shuttle. wikipedia.orgmdpi.com It facilitates the transfer of the myristoyl group from myristoyl-CoA to L-carnitine, forming myristoyl-L-carnitine. researchgate.net There are three known isoforms of CPT1: CPT1A, CPT1B, and CPT1C. wikipedia.org CPT-I activity can be inhibited by malonyl-CoA, an intermediate in fatty acid synthesis, thereby providing a key regulatory point between fatty acid synthesis and oxidation. wikipedia.orgproteopedia.org

Carnitine Palmitoyltransferase II (CPT-II): Situated on the inner mitochondrial membrane, CPT-II reverses the action of CPT-I. frontiersin.orgnih.gov Once myristoyl-L-carnitine is transported into the mitochondrial matrix, CPT-II transfers the myristoyl group from carnitine back to CoA, regenerating myristoyl-CoA and freeing carnitine. nih.gov This regenerated myristoyl-CoA can then enter the β-oxidation pathway to produce acetyl-CoA, which fuels the Krebs cycle and subsequent ATP production. ontosight.ai Studies have shown that CPT2 is active with medium (C8-C12) and long-chain (C14-C18) acyl-CoA esters. nih.gov

The coordinated action of CPT-I and CPT-II is essential for the efficient transport of long-chain fatty acids like myristate into the mitochondria for energy generation. mdpi.comresearchgate.net

Substrate Specificity and Catalytic Mechanisms of Relevant Acyl-CoA Synthetases for Myristate Activation

Before myristate can be esterified to carnitine, it must first be "activated" by being converted to its CoA thioester, myristoyl-CoA. This activation step is catalyzed by acyl-CoA synthetases (ACSs), also known as acyl-CoA ligases. nih.govwikipedia.org

There are several long-chain acyl-CoA synthetase (ACSL) isoforms, and they exhibit distinct substrate preferences. mdpi.com For instance, in Saccharomyces cerevisiae, at least three acyl-CoA synthetase genes (FAA1, FAA2, and FAA3) have been identified. nih.gov In vitro studies have shown that Faa1p has a preference for fatty acids with chain lengths of C12:0 to C16:0, with myristic acid (C14:0) being one of its most active substrates. nih.gov Similarly, ACSL3 in mammalian cells shows a preference for myristate, among other fatty acids. mdpi.com

The activation reaction proceeds in two steps:

The fatty acid reacts with ATP to form an acyl-adenylate intermediate and pyrophosphate.

The acyl group is then transferred from the adenylate to the thiol group of coenzyme A, forming the acyl-CoA thioester and releasing AMP. wikipedia.org

This activation is a critical prerequisite for the subsequent action of CPT-I and the formation of myristoylcarnitine. nih.gov

Intracellular and Inter-Organ Transport Mechanisms

Carnitine-Acylcarnitine Translocase (CACT) Activity and Regulation

The key transporter responsible for moving myristoyl-L-carnitine across the inner mitochondrial membrane is the carnitine-acylcarnitine translocase (CACT), also known as solute carrier family 25 member 20 (SLC25A20). researchgate.netwikipedia.org CACT functions as an antiporter, exchanging one molecule of acylcarnitine (like myristoylcarnitine) from the intermembrane space for one molecule of free carnitine from the mitochondrial matrix. mdpi.comwikipedia.org

This transport step is crucial for the net import of fatty acids into the mitochondria. The activity of CACT is tightly coupled with the actions of CPT-I and CPT-II, forming the carnitine shuttle. mdpi.comfrontiersin.org Deficiencies in CACT function can lead to severe metabolic disorders due to the impaired ability to transport long-chain fatty acids into the mitochondria for oxidation. frontiersin.org

Role of Other Transporters, e.g., Organic Cation Transporters (OCTs), in Myristoyl-DL-carnitine Flux

While CACT is the primary transporter for myristoylcarnitine at the mitochondrial level, other transporters are involved in the movement of carnitine and its derivatives across the plasma membrane. The organic cation transporter novel 2 (OCTN2), encoded by the SLC22A5 gene, is a high-affinity, sodium-dependent carnitine transporter. encyclopedia.pubnih.gov OCTN2 is responsible for the uptake of carnitine from the bloodstream into various tissues, including muscle, heart, and kidney. encyclopedia.pubmdpi.com

Mutations in the SLC22A5 gene that lead to defective OCTN2 function cause primary carnitine deficiency, a condition characterized by impaired fatty acid oxidation. nih.govmdpi.com Although primarily studied for its role in free carnitine transport, the broader family of organic cation transporters may also play a role in the flux of acylcarnitines, including myristoylcarnitine, across cell membranes, thereby influencing their circulating levels and tissue distribution. nih.gov

Membrane Permeability and Cellular Uptake Mechanisms of Myristoylated Compounds

The myristoyl group, being a 14-carbon fatty acid, significantly increases the lipophilicity of the carnitine molecule. mcdb.ca This property can influence its interaction with and transport across biological membranes. Myristoylation, the attachment of a myristoyl group to molecules, is a known strategy to enhance the membrane affinity and cellular uptake of various compounds, including peptides. acs.orgmdpi.com

Studies have shown that myristoylated peptides can efficiently enter living cells, with uptake being a temperature-dependent process. nih.gov The myristoyl group can insert into the lipid bilayer of cell membranes, facilitating the translocation of the attached molecule into the cytoplasm. mdpi.com This suggests that the myristoyl moiety of myristoylcarnitine could contribute to its ability to permeate cell membranes, potentially through both transporter-mediated and passive diffusion mechanisms, although the latter is likely less significant for a charged molecule like carnitine. The cellular uptake of myristoylated compounds is an active area of research, with implications for drug delivery and understanding the intracellular trafficking of lipid-modified molecules. nih.govchemimpex.comnih.gov

Catabolism and Turnover Pathways of Myristoyl-DL-carnitine Chloride

The catabolism of this compound is a critical process for cellular energy regulation and homeostasis. It involves the enzymatic cleavage of the molecule into its constituent parts, which then enter major metabolic pathways. The turnover of long-chain acylcarnitines like myristoylcarnitine is essential for preventing their accumulation, which can be toxic to cells, and for recycling the free carnitine pool. ontosight.ai The rate of this turnover can be influenced by metabolic states such as fasting and exercise. informnetwork.org

The initial step in the catabolism of this compound is its hydrolysis into myristic acid and DL-carnitine. This reaction is catalyzed by a class of enzymes known as acylcarnitine hydrolases or carnitine ester hydrolases. ontosight.ainih.gov These enzymes play a crucial role in fatty acid metabolism by cleaving the ester bond in acylcarnitine molecules. ontosight.ai

Several types of acylcarnitine hydrolases have been identified, often exhibiting specificity based on the length of the fatty acyl chain. ontosight.ai Myristoylcarnitine, with its 14-carbon myristoyl group, is classified as a long-chain acylcarnitine. rsu.lvontosight.ai Research has identified long-chain acylcarnitine hydrolase activity in various tissues, including the heart and liver. nih.govnih.gov Studies on rat liver microsomes, for instance, identified a carboxylesterase that was highly active with medium-to-long-chain acyl-L-carnitines, particularly those with 12 to 14 carbons (C12-C14), which includes myristoylcarnitine. nih.gov In contrast, some hydrolases are specific to short-chain acylcarnitines, such as the HocS enzyme in Pseudomonas aeruginosa, which hydrolyzes acetylcarnitine but not longer-chain variants. asm.orgnih.gov This specificity suggests that distinct enzymes are responsible for the turnover of different acylcarnitine pools within the cell.

The hydrolysis reaction can be summarized as follows:

Myristoyl-DL-carnitine + H₂O → Myristic Acid + DL-Carnitine

This enzymatic action is vital for releasing the fatty acid for energy production and regenerating free carnitine, which is essential for the continued transport of other fatty acids into the mitochondria. ontosight.ai

Table 1: Examples of Acylcarnitine Hydrolase Activity and Substrate Specificity

Enzyme/Activity Source/Tissue Substrate Specificity Relevance to Myristoylcarnitine
Carboxylesterase (pI 5.2) Rat Liver Microsomes Most active with medium-chain acyl-L-carnitines (C12-C14). nih.gov Directly relevant, as myristoylcarnitine is a C14 acylcarnitine.
Long-chain Acylcarnitine Hydrolase Rabbit Heart Active with long-chain acylcarnitines like palmitoylcarnitine. nih.gov High, as myristoylcarnitine is a long-chain acylcarnitine.
Acylcarnitine Hydrolase Alcaligenes species Broad specificity, including myristoylcarnitine. nih.gov Directly demonstrated to hydrolyze myristoylcarnitine.
HocS (Short-chain acylcarnitine hydrolase) Pseudomonas aeruginosa Specific for short-chain acylcarnitines (e.g., acetylcarnitine). asm.orguvm.edu Not active; highlights the specificity of different hydrolases.

Following hydrolysis, the two metabolites—myristic acid and carnitine—are directed into distinct central metabolic pathways. The natural L-enantiomer of carnitine is primarily recycled, while the fatty acid is catabolized for energy.

Fate of Myristic Acid (Myristate)

Myristic acid, a 14-carbon saturated fatty acid, is a potent source of energy. Its primary metabolic fate is mitochondrial β-oxidation. ontosight.ai To enter this pathway, myristate is first activated in the cytoplasm to its acyl-CoA derivative, myristoyl-CoA. This activated form is then transported into the mitochondrial matrix, the very process facilitated by the carnitine shuttle. mdpi.com

Inside the mitochondrion, myristoyl-CoA undergoes β-oxidation, a cyclical four-step process that sequentially shortens the fatty acid chain. Each cycle produces one molecule of acetyl-CoA, one molecule of FADH₂, and one molecule of NADH. For myristoyl-CoA (C14), this process repeats for a total of six cycles, yielding:

7 molecules of Acetyl-CoA

6 molecules of FADH₂

6 molecules of NADH

The acetyl-CoA molecules then enter the Krebs cycle (citric acid cycle), where they are further oxidized to CO₂ to generate additional NADH, FADH₂, and GTP. nih.gov The NADH and FADH₂ produced during both β-oxidation and the Krebs cycle donate their electrons to the electron transport chain, driving the synthesis of large amounts of ATP through oxidative phosphorylation. In the liver, under certain metabolic conditions, the acetyl-CoA can also be shunted towards the synthesis of ketone bodies. nih.gov

Fate of DL-Carnitine

The metabolic fate of carnitine depends on its stereoisomer.

L-Carnitine: The biologically active L-isomer is efficiently recycled. After releasing the myristoyl group inside the mitochondrion (a process that occurs after transport, though hydrolysis can also happen outside), free L-carnitine is transported back to the cytoplasm by the carnitine-acylcarnitine translocase (CACT). mdpi.com This allows it to participate in further cycles of fatty acid transport, thereby maintaining the free carnitine pool necessary for lipid metabolism. mdpi.com The body tightly regulates L-carnitine levels through efficient renal reabsorption. mdpi.com

D-Carnitine: The D-isomer is not the natural form and is generally considered physiologically inactive in mammals. physiology.org It is not readily metabolized by mammalian tissues and is typically excreted in the urine. physiology.org

A portion of ingested carnitine that escapes absorption in the small intestine can be metabolized by gut microbiota. nih.gov Bacterial enzymes can degrade carnitine into metabolites such as trimethylamine (B31210) (TMA) and γ-butyrobetaine. nih.govnih.gov TMA is absorbed into the bloodstream and subsequently oxidized in the liver to trimethylamine-N-oxide (TMAO), a metabolite that has been studied for its association with cardiovascular health. nih.govmdpi.com

Table 2: Metabolic Fate of this compound Metabolites

Metabolite Primary Metabolic Pathway Key Processes/Enzymes Final Products/Outcome
Myristic Acid Mitochondrial β-oxidation Acyl-CoA synthetase, β-oxidation spiral enzymes Acetyl-CoA, NADH, FADH₂ (leading to ATP production via Krebs cycle and oxidative phosphorylation). nih.gov
L-Carnitine Recycling and Homeostasis Carnitine-acylcarnitine translocase (CACT), Renal reabsorption Reuse in fatty acid transport; maintenance of cellular free carnitine pool. mdpi.commdpi.com
D-Carnitine Excretion Renal clearance Elimination from the body via urine. physiology.org
Carnitine (Gut) Microbial Degradation Bacterial enzymes Trimethylamine (TMA) → Trimethylamine-N-oxide (TMAO), γ-Butyrobetaine. nih.gov

Molecular and Cellular Mechanisms Involving Myristoyl Dl Carnitine Chloride

Regulation of Mitochondrial Fatty Acid Oxidation (FAO)

Mitochondrial fatty acid oxidation is a critical catabolic process that provides energy, particularly during periods of fasting or prolonged exercise. Myristoyl-DL-carnitine chloride is central to this pathway, facilitating the movement of a 14-carbon fatty acid (myristate) into the mitochondrial matrix where β-oxidation occurs. bevital.no The concentration and flux of myristoylcarnitine (B1233240) are indicative of the rate of long-chain fatty acid utilization and can be influenced by physiological states such as exercise and metabolic conditions like type 2 diabetes. nih.govnih.gov For instance, studies have shown that incubation of primary hepatocytes with myristoylcarnitine (C14) leads to an increase in mitochondrial oxygen consumption, directly demonstrating its role in promoting fatty acid oxidation. nih.gov

The transport of long-chain fatty acids like myristate across the impermeable inner mitochondrial membrane is mediated by the carnitine palmitoyltransferase (CPT) system. nih.govencyclopedia.pub This system consists of two main enzymes: CPT1, located on the outer mitochondrial membrane, and CPT2, on the inner mitochondrial membrane, along with a translocase that shuttles acylcarnitines across the inner membrane. nih.govnih.govportlandpress.com

CPT1 catalyzes the conversion of myristoyl-CoA and carnitine into this compound and coenzyme A (CoA). nih.gov This reaction is the rate-limiting step for long-chain fatty acid oxidation and is a major point of metabolic regulation. portlandpress.comfrontiersin.org this compound is therefore the direct product of this crucial regulatory step. Once formed, it is transported into the mitochondrial matrix by the carnitine-acylcarnitine translocase (CACT). encyclopedia.pubnih.gov Inside the matrix, CPT2 reverses the process, converting myristoylcarnitine back to myristoyl-CoA, which then enters the β-oxidation spiral, releasing carnitine to be shuttled back to the cytoplasm. encyclopedia.pubnih.gov

Alterations in the activity of the CPT system can significantly affect the levels of this compound. For example, research suggests that reduced plasma levels of myristoyl-L-carnitine observed in patients with chronic fatigue syndrome may be linked to altered CPT1 activity. glpbio.comcaymanchem.com Conversely, conditions that inhibit CPT1 can lead to a decrease in the formation of long-chain acylcarnitines. bevital.no

Upon its conversion back to myristoyl-CoA within the mitochondrial matrix, the fatty acid moiety is subjected to the β-oxidation pathway. This is a cyclical process involving a series of four enzymatic reactions catalyzed by acyl-CoA dehydrogenases, enoyl-CoA hydratases, 3-hydroxyacyl-CoA dehydrogenases, and ketoacyl-CoA thiolases. encyclopedia.pubaocs.org Each cycle shortens the fatty acyl chain by two carbons, producing one molecule of acetyl-CoA, FADH₂, and NADH. mhmedical.com

Myristoyl-CoA serves as the initial substrate for this spiral for a 14-carbon fatty acid. The accumulation of specific acylcarnitines, including C14 myristoylcarnitine, can be an indicator of the efficiency of this process. In some metabolic states, such as type 2 diabetes, elevated plasma concentrations of C10 to C14 acylcarnitines have been observed, suggesting an incomplete or inefficient β-oxidation of long-chain fatty acids. nih.gov This implies a potential mismatch between the rate of fatty acid entry into the mitochondria and the capacity of the β-oxidation enzymes to process them. nih.govnih.gov This inefficiency can stem from an overload of the mitochondrial oxidative capacity or limitations in downstream pathways that utilize the acetyl-CoA produced. nih.gov

Role in Energy Homeostasis and Substrate Utilization

The metabolism of fatty acids and glucose is tightly interconnected, often described by the Randle cycle, where the availability of one substrate can inhibit the utilization of the other. nih.gov By facilitating fatty acid oxidation, this compound participates in this crosstalk. The acetyl-CoA generated from the β-oxidation of myristate can enter the citric acid cycle for complete oxidation or, particularly in the liver during fasting, can be shunted towards ketogenesis. nih.govmhmedical.com

The production of ketone bodies (acetoacetate and β-hydroxybutyrate) provides a crucial alternative energy source for extrahepatic tissues like the brain, heart, and skeletal muscle, thereby sparing glucose. nih.govfrontiersin.org Studies in obese, glucose-intolerant individuals have shown that an elevated acylcarnitine/free carnitine ratio is associated with accelerated hepatic ketogenesis. nih.gov This indicates that an increased flux through the carnitine-dependent pathway, involving molecules like this compound, is linked to the metabolic shift towards ketone body production. nih.gov

The influence of this compound extends to central metabolic hubs like the citric acid (TCA) cycle and gluconeogenesis. The acetyl-CoA produced from the β-oxidation of myristate is a primary fuel for the TCA cycle in most tissues. mhmedical.com However, the capacity of the TCA cycle can sometimes be a limiting factor for complete fatty acid oxidation. nih.gov

Furthermore, fatty acid oxidation is a potent activator of gluconeogenesis, the process of synthesizing glucose from non-carbohydrate precursors, which is vital for maintaining blood glucose during fasting. nih.gov This link is established in several ways. The high levels of acetyl-CoA generated from β-oxidation allosterically activate pyruvate (B1213749) carboxylase, a key enzyme in the initial step of gluconeogenesis. nih.govnih.gov Additionally, the NADH and ATP produced during β-oxidation provide the necessary reducing equivalents and energy for the gluconeogenic pathway. The modulation of the intramitochondrial acyl-CoA/CoA ratio by the carnitine system, which includes this compound, is known to regulate key enzymes within the TCA cycle and gluconeogenesis. bevital.nobevital.no

Intracellular Signaling and Transcriptional Regulation

Beyond their direct roles in metabolism, acylcarnitines are emerging as signaling molecules capable of influencing cellular processes at the transcriptional level. A significant finding is that medium- to long-chain acylcarnitines can act as inflammatory signals. Specifically, research has demonstrated that C12-C14 acylcarnitines, a group that includes myristoylcarnitine, can significantly stimulate the activity of Nuclear Factor κ-B (NF-κB). nih.gov NF-κB is a critical transcription factor that regulates a wide array of genes involved in inflammation and immune responses. nih.gov This suggests a potential mechanism whereby the accumulation of myristoylcarnitine, possibly due to inefficient β-oxidation, could contribute to the low-grade inflammation associated with metabolic disorders like insulin (B600854) resistance. nih.gov

The table below summarizes the findings from a proof-of-concept study on the effect of various acylcarnitines on NF-κB activation in RAW264.7 macrophage cells.

Table 1: Effect of Acylcarnitines on NF-κB Activity Data adapted from a study on RAW264.7 cells, showing fold-differences relative to control. nih.gov

CompoundConcentration (µM)NF-κB Activation (Fold increase vs. Control)
dl-Myristoylcarnitine (C14) 50 ~2.0
dl-Laurylcarnitine (C12)50~3.0
dl-Decanoylcarnitine (C10)50~1.5
dl-Carnitine50No significant change

Furthermore, the pool of acyl-CoAs, which is in dynamic equilibrium with acylcarnitines, can influence gene expression through epigenetic mechanisms. Acyl-CoAs are substrates for the post-translational acylation of proteins, including histones, which can alter chromatin structure and regulate transcription. nih.gov Therefore, by modulating the availability of myristoyl-CoA, this compound is indirectly linked to the transcriptional regulation of metabolic genes. This is also supported by findings that carnitine supplementation can modify the expression of genes within the insulin-signaling cascade. mdpi.com

Potential as a Signaling Intermediate in Lipid-Sensing Pathways

The accumulation of long-chain acylcarnitines, including myristoylcarnitine, is increasingly recognized as a signal of metabolic imbalance, particularly lipid overload. Under conditions of nutrient excess, the rate of fatty acid influx into cells can surpass the capacity of mitochondrial β-oxidation. This leads to the incomplete oxidation of fatty acids and an accumulation of metabolic intermediates. sigmaaldrich.com

These accumulated lipid metabolites, including myristoylcarnitine, can function as signaling molecules that activate stress-responsive kinase pathways. sigmaaldrich.com For instance, studies have suggested that the buildup of fat metabolites within skeletal muscle can trigger a serine kinase cascade that involves Protein Kinase C theta (PKCθ). The activation of this pathway can lead to defects in insulin signaling and subsequent insulin resistance. sigmaaldrich.com Long-chain acylcarnitines like myristoylcarnitine can initiate a range of dynamic cellular responses that are dependent on their concentration. mdpi.com This positions them as potential signaling intermediates that alert the cell to a state of lipid excess, thereby influencing critical metabolic pathways such as insulin receptor signaling. sigmaaldrich.commdpi.com

Modulation of Gene Expression Related to Lipid Metabolism (in vitro/animal models)

The carnitine system plays a role in cellular metabolic plasticity, partly through epigenetic mechanisms that can modulate gene expression. nih.gov By influencing the cellular pools of acyl groups, carnitine acyltransferases can affect the availability of substrates for histone modifications. This, in turn, can alter the expression of genes involved in lipid biosynthesis and degradation. nih.gov

While direct studies detailing the specific effects of this compound on gene expression are limited, related research provides correlational evidence. For example, a study on in vitro cultured bovine embryos found that modulation of the lipid profile, which included changes in the relative abundance of acylcarnitines, was associated with altered expression of transcripts linked to embryonic metabolism, such as ATF4. nih.gov Although not a direct causal link, this finding suggests a relationship between acylcarnitine levels and the transcriptional regulation of metabolic genes. nih.gov The broader carnitine system is understood to be a critical component in maintaining metabolic homeostasis, and its influence on the availability of acyl-CoA can indirectly affect epigenetic marks and thus the expression of metabolic genes. nih.gov

Interactions with Cellular Components and Organelles

This compound interacts with key cellular machinery involved in fatty acid transport and metabolism, and its accumulation can have significant consequences for organelle function, particularly mitochondria.

Specific Binding to Proteins and Enzymes Involved in Metabolic Regulation

The primary interaction of myristoylcarnitine is with the carnitine shuttle system, a crucial mechanism for transporting long-chain fatty acids into the mitochondrial matrix for β-oxidation. nih.govmdpi.com This system involves several key proteins.

Key Interacting Proteins in the Carnitine Shuttle:

ProteinLocationFunctionInteraction with Acylcarnitines
Carnitine Palmitoyltransferase 1 (CPT1) Outer Mitochondrial MembraneCatalyzes the conversion of long-chain acyl-CoAs to acylcarnitines. mdpi.comThis is the entry point for myristoyl-CoA into the carnitine shuttle.
Carnitine-Acylcarnitine Translocase (CACT/SLC25A20) Inner Mitochondrial MembraneTransports acylcarnitines across the inner mitochondrial membrane in exchange for free carnitine. mdpi.comMediates the transport of myristoylcarnitine into the mitochondrial matrix.
Carnitine Palmitoyltransferase 2 (CPT2) Inner Mitochondrial MembraneConverts acylcarnitines back to acyl-CoAs within the mitochondrial matrix, releasing free carnitine. mdpi.comresearchgate.netThe activity of CPT2 is activated by the membrane phospholipid cardiolipin (B10847521). researchgate.net
Carnitine O-Acetyltransferase (CRAT) Mitochondrial MatrixMediates the reversible transfer of acetyl groups between acetyl-CoA and carnitine, helping to buffer acetyl-CoA levels. nih.govmdpi.comInteracts with short- and medium-chain acylcarnitines, maintaining CoA homeostasis. nih.gov

The coordinated action of these enzymes ensures the efficient processing of fatty acids. mdpi.com The activity of these enzymes can be modulated by the membrane environment; for instance, the phospholipid cardiolipin has been shown to significantly activate CPT2. researchgate.net Beyond the shuttle, it has been hypothesized that carnitine-sensitive transcription factors may utilize specific binding sites to sense carnitine and regulate gene transcription, though this is less understood for acylcarnitines. nih.gov

Effects on Membrane Permeability and Mitochondrial Integrity (in vitro/animal models)

An accumulation of long-chain acylcarnitines, such as myristoylcarnitine, can be detrimental to mitochondrial health, affecting membrane integrity and function. mdpi.com This contrasts with the role of free L-carnitine, which can help maintain mitochondrial function by facilitating the β-oxidation of fatty acids and thereby suppressing membrane permeability induced by them. science.gov

In vitro studies on cardiomyocytes have shown that myristoylcarnitine, even at low concentrations (10 µM), can induce a steady increase in intracellular calcium levels. mdpi.com This disruption of calcium homeostasis is a key part of its cardiotoxic effects. The accumulation of long-chain acylcarnitines is associated with several harmful mitochondrial events, including the dissipation of the mitochondrial membrane potential (ΔΨm) and the opening of the mitochondrial permeability transition pore (mPTP), a critical event that can lead to cell death. mdpi.com

Reported Effects of Long-Chain Acylcarnitines (LCACs) on Cardiomyocytes and Mitochondria:

ParameterObserved Effect of Myristoylcarnitine (MC) / Palmitoylcarnitine (PC)Reference
Intracellular Calcium ([Ca2+]i) MC (10 µM) induces a steady rise in [Ca2+]i. mdpi.com
Mitochondrial Calcium PC promotes the redistribution of Ca2+ from the sarcoplasmic reticulum to the mitochondria. mdpi.com
Mitochondrial Potential (ΔΨm) PC (10 µM) induces dissipation of ΔΨm. mdpi.com
Mitochondrial Permeability Transition Pore (mPTP) PC can induce mPTP opening, an effect that is enhanced by the presence of calcium. mdpi.com
Oxidative Phosphorylation (OXPHOS) LCACs can cause irreversible inhibition of the Krebs cycle and OXPHOS. mdpi.com
Ca2+-dependent Phospholipases PC leads to the activation of cPLA2 and PLC. mdpi.com

These findings indicate that elevated levels of myristoylcarnitine can compromise mitochondrial integrity by disrupting calcium signaling, inhibiting energy production, and increasing membrane permeability, ultimately contributing to cellular dysfunction. mdpi.com

Future Directions and Emerging Research Avenues for Myristoyl Dl Carnitine Chloride

Elucidation of Novel Regulatory Mechanisms and Metabolic Intermediates

Myristoyl-DL-carnitine chloride is intrinsically linked to cellular energy metabolism through its role in the beta-oxidation of long-chain fatty acids . The canonical pathway involves the enzyme carnitine palmitoyltransferase 1 (CPT1), which facilitates the conversion of myristoyl-CoA and carnitine into myristoylcarnitine (B1233240), allowing its transport across the mitochondrial membrane nih.gov. Inside the mitochondria, carnitine palmitoyltransferase 2 (CPT2) reverses this process, releasing myristoyl-CoA for energy production nih.gov.

Future research will likely focus on regulatory mechanisms that extend beyond this core pathway. A key area of investigation is the potential for Myristoyl-DL-carnitine and its metabolic precursors to act as signaling molecules or allosteric regulators of key metabolic enzymes. The accumulation of specific acyl-CoAs in the cytoplasm, a condition that can be modulated by carnitine availability, has been shown to trigger alternative metabolic fates, including the formation of ceramides (B1148491) and triglycerides, which have profound implications for cellular processes like inflammation and apoptosis nih.gov.

Emerging research may also identify novel metabolic intermediates derived from Myristoyl-DL-carnitine. Understanding the complete metabolic fate of both the myristoyl group and the carnitine moiety after mitochondrial processing is crucial. This includes investigating their potential incorporation into other lipid species, their role in post-translational modification of proteins, and their influence on the cellular acyl-CoA pool, which is a critical determinant of metabolic flexibility mdpi.com.

Development of Advanced Bioanalytical Tools for Spatiotemporal Quantification

Accurately measuring the concentration and distribution of this compound within biological systems is fundamental to understanding its function. Current methodologies predominantly rely on mass spectrometry (MS), often coupled with gas chromatography (GC) or liquid chromatography (LC) biomol.com. These techniques are highly sensitive and specific for the quantification of acylcarnitines in biological fluids and tissue extracts nih.govresearchgate.net. The use of stable isotope-labeled internal standards, such as Myristoyl-L-carnitine-d3, is a common practice to ensure high accuracy and precision in these measurements biomol.com.

However, a significant frontier in this field is the development of tools that enable spatiotemporal quantification. This involves moving from measurements of bulk concentrations to visualizing and quantifying this compound in specific subcellular compartments and monitoring its dynamic changes in real-time.

Future Bioanalytical Approaches:

TechnologyPotential Application for this compoundResearch Goal
Mass Spectrometry Imaging (MSI) Mapping the distribution of the compound directly in tissue sections.To visualize its localization in different cell types or regions of an organ (e.g., in the heart or kidney) under various metabolic conditions.
Genetically Encoded Biosensors Developing fluorescent or bioluminescent probes that respond to changes in acylcarnitine concentrations.To enable live-cell imaging and real-time monitoring of Myristoyl-DL-carnitine dynamics within specific organelles like mitochondria or the endoplasmic reticulum.
Advanced LC-MS/MS Methods Improving sensitivity and throughput for large-scale metabolomic studies.To detect subtle changes in Myristoyl-DL-carnitine levels in response to stimuli and to quantify its flux through metabolic pathways.

These advanced tools will be instrumental in answering critical questions about the subcellular trafficking of this compound and how its local concentrations are regulated in health and disease.

Integration of Multi-Omics Data for Comprehensive Systems Biology Approaches

To fully comprehend the biological impact of this compound, a systems-level perspective is required. The integration of multiple "omics" datasets—including genomics, transcriptomics, proteomics, and metabolomics—offers a powerful approach to build comprehensive models of its function. This strategy moves beyond studying a single pathway to mapping the compound's influence across the entire cellular network researchgate.netmdpi.com.

A multi-omics workflow to study this compound could involve perturbing a cellular or animal model system (e.g., via supplementation or by modulating enzymes in its pathway) and subsequently measuring the global changes in transcripts, proteins, and metabolites. For example, transcriptomic analysis could reveal which genes are up- or down-regulated, proteomics could identify changes in protein expression or post-translational modifications, and metabolomics would provide a snapshot of the resulting metabolic state nih.govbiorxiv.org.

By integrating these datasets, researchers can:

Identify Novel Pathways: Discover previously unknown cellular processes affected by this compound.

Construct Regulatory Networks: Map the causal relationships between changes in gene expression, protein levels, and metabolite concentrations.

Uncover Biomarkers: Identify molecular signatures associated with altered Myristoyl-DL-carnitine metabolism that could be relevant to disease diagnosis or progression.

This holistic approach is essential for understanding the systemic effects of this acylcarnitine and its role in complex metabolic diseases.

Exploration of its Role in Specific Physiological and Pathophysiological States (mechanistic, in non-human models)

While alterations in Myristoyl-L-carnitine levels have been observed in human conditions such as end-stage renal disease and chronic fatigue syndrome caymanchem.comglpbio.com, detailed mechanistic studies in non-human models are crucial to establish causality and understand its precise role. Future research will increasingly use animal and cellular models to investigate how this compound contributes to specific physiological and disease states.

Studies involving related acylcarnitines and the parent L-carnitine molecule in non-human models have provided a strong foundation. For instance, L-carnitine has demonstrated neuroprotective effects in a rat model of mitochondrial dysfunction induced by 3-nitropropionic acid nih.gov. In diabetic rat hearts, L-carnitine treatment was shown to stimulate carbohydrate metabolism and improve functional recovery after ischemia ox.ac.uk. Furthermore, studies on Palmitoyl-DL-carnitine, another long-chain acylcarnitine, in cultured rat neurons have shown that it can modulate intracellular calcium handling, a fundamental cellular process researcher.liferesearchwithrowan.com.

Building on this, future mechanistic studies will likely focus on specific non-human models relevant to diseases where Myristoyl-DL-carnitine metabolism is implicated.

Potential Research Areas in Non-Human Models:

Model SystemPathophysiological StatePotential Mechanistic Question
Rat model of diabetic cardiomyopathy Cardiac dysfunction in diabetesDoes this compound alter mitochondrial fuel selection, oxidative stress, and cardiac efficiency?
Mouse model of diet-induced obesity Metabolic SyndromeHow does supplementation with this compound affect insulin (B600854) sensitivity, hepatic lipid accumulation, and adipose tissue inflammation?
Cell culture model of renal fibrosis Kidney DiseaseWhat is the impact of this compound on fibrotic signaling pathways and mitochondrial function in renal cells? mdpi.com
Zebrafish model of inherited metabolic disorders Carnitine Shuttle DefectsCan this compound rescue or modify disease phenotypes by altering metabolic flux?

These focused, mechanistic investigations in non-human models are essential for translating correlational findings in humans into a solid understanding of the molecular roles of this compound in health and disease.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for Myristoyl-DL-carnitine chloride, and how can reaction efficiency be validated?

  • Methodology : The compound is synthesized via carbodiimide-mediated coupling of myristic acid with DL-carnitine, followed by hydrochloric acid salt formation. Purification typically involves ion-exchange chromatography to remove unreacted precursors. Reaction efficiency can be validated using nuclear magnetic resonance (NMR) spectroscopy to confirm ester bond formation and mass spectrometry (MS) to verify molecular weight (390.00 g/mol) .

Q. Which analytical techniques are most effective for characterizing purity and structural integrity?

  • Methodology : High-resolution techniques such as 1H^1H- and 13C^{13}C-NMR are critical for confirming structural integrity, particularly the myristoyl chain linkage and quaternary ammonium group. High-performance liquid chromatography (HPLC) paired with evaporative light scattering detection (ELSD) or charged aerosol detection (CAD) ensures purity quantification. Elemental analysis (C, H, N, Cl) further validates stoichiometric consistency with the molecular formula C21H40ClNO3C_{21}H_{40}ClNO_3 .

Q. How can researchers quantify this compound in biological matrices such as plasma or tissue homogenates?

  • Methodology : Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is preferred due to its sensitivity and specificity. Isotope-labeled internal standards (e.g., 13C^{13}C- or 15N^{15}N-analogs) should be used to correct for matrix effects, as demonstrated in amino acid quantification studies .

Advanced Research Questions

Q. How does the DL vs. L stereochemistry of carnitine derivatives influence their role in lipid metabolism?

  • Methodology : Comparative studies using enantiomerically pure Myristoyl-L-carnitine (CAS 173686-73-2) and the DL-form (CAS 18822-89-4) are essential. Techniques like chiral HPLC can separate stereoisomers, while radiolabeled 14C^{14}C-myristoyl tracers or fluorescent probes (e.g., BODIPY-labeled analogs) enable tracking of cellular uptake and β-oxidation efficiency in mitochondrial assays .

Q. How can researchers address discrepancies in metabolic flux data involving this compound across different experimental models?

  • Methodology : Discrepancies often arise from variations in cell permeability, isotopic tracer purity, or assay conditions (e.g., oxygen availability in Seahorse assays). Standardizing protocols for substrate concentration (10–100 µM) and using genetic knockouts (e.g., CPT1A-deficient cells) as negative controls can isolate compound-specific effects. Kinetic modeling of flux data using software like INCA or OpenFLUX helps reconcile inconsistencies .

Q. What experimental designs are optimal for studying the compound’s effects on mitochondrial β-oxidation under pathophysiological conditions?

  • Methodology : Combine 13C^{13}C-labeled this compound with isotopomer analysis via gas chromatography-MS (GC-MS) to map carbon flux into TCA cycle intermediates. Pair this with real-time ATP production assays and respirometry in primary hepatocytes or muscle cells. For in vivo relevance, integrate tissue-specific knockout models (e.g., liver-specific Carnitine Palmitoyltransferase 2 deletions) to dissect compartmentalized metabolic roles .

Data Contradiction Analysis

  • Example : Conflicting reports on solubility in aqueous buffers may stem from differences in salt form (chloride vs. hydrochloride) or pH-dependent ionization. Validate solubility profiles via dynamic light scattering (DLS) and adjust buffer ionic strength (e.g., 50–150 mM NaCl) to mimic physiological conditions .

Tables for Reference

Property Value Method Source
Molecular FormulaC21H40ClNO3C_{21}H_{40}ClNO_3Elemental Analysis
Molecular Weight390.00 g/molHigh-Resolution MS
Common ImpuritiesUnreacted DL-carnitineIon-Exchange Chromatography
LC-MS/MS Detection Limit0.1 nM (in plasma)Isotope Dilution Assay

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.